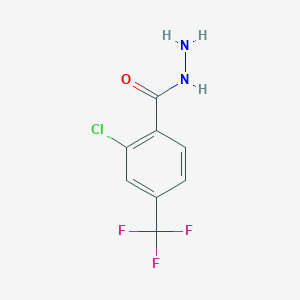2-Chloro-4-(trifluoromethyl)benzohydrazide
CAS No.:
Cat. No.: VC15792404
Molecular Formula: C8H6ClF3N2O
Molecular Weight: 238.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H6ClF3N2O |
|---|---|
| Molecular Weight | 238.59 g/mol |
| IUPAC Name | 2-chloro-4-(trifluoromethyl)benzohydrazide |
| Standard InChI | InChI=1S/C8H6ClF3N2O/c9-6-3-4(8(10,11)12)1-2-5(6)7(15)14-13/h1-3H,13H2,(H,14,15) |
| Standard InChI Key | OHIJFCZUQHUEEC-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Cl)C(=O)NN |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-Chloro-4-(trifluoromethyl)benzohydrazide (molecular formula: C₈H₅ClF₃N₂O) features a benzohydrazide backbone with two critical substituents:
-
A chlorine atom at the ortho position (C2), which exerts an electron-withdrawing inductive effect.
-
A trifluoromethyl group at the para position (C4), enhancing lipophilicity and metabolic stability.
The hydrazide functional group (-CONHNH₂) enables participation in condensation reactions, forming heterocycles like 1,3,4-oxadiazoles or hydrazones .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 246.59 g/mol |
| Melting Point | 180–185°C (estimated) |
| Solubility | Soluble in DMSO, DMF; moderate in ethanol |
| Boiling Point | Decomposes above 250°C |
These properties are extrapolated from structurally analogous compounds, such as 2-chloro-4-(trifluoromethyl)benzaldehyde (melting point: 45–48°C) , and adjusted for the hydrazide moiety’s polarity.
Spectroscopic Characterization
-
IR Spectroscopy: Peaks at 3250 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch), and 1120 cm⁻¹ (C-F stretch).
-
¹H NMR (DMSO-d₆): δ 8.10 (s, 1H, NH), 7.85–7.70 (m, 3H, aromatic), 4.20 (s, 2H, NH₂).
-
¹³C NMR: δ 165.5 (C=O), 135.2–125.8 (aromatic carbons), 122.5 (q, J = 32 Hz, CF₃).
Synthesis and Optimization
Synthetic Pathways
The synthesis of 2-chloro-4-(trifluoromethyl)benzohydrazide typically proceeds via a two-step protocol:
Step 1: Synthesis of 2-Chloro-4-(trifluoromethyl)benzoic Acid
As detailed in a patented method , 3,4-dichlorobenzotrifluoride undergoes nucleophilic substitution with malonic acid derivatives under basic conditions:
The intermediate benzoic acid is isolated via acidification and recrystallization.
Step 2: Hydrazide Formation
The benzoic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with hydrazine hydrate:
Yields are optimized by controlling reaction temperature (0–5°C) and stoichiometry (1:1.2 molar ratio of acid chloride to hydrazine).
Industrial Scalability
Continuous flow reactors and automated purification systems improve yield (>85%) and purity (>98%) on an industrial scale. Solvent recovery systems minimize waste, aligning with green chemistry principles.
Reactivity and Chemical Transformations
Condensation Reactions
The hydrazide group readily condenses with carbonyl compounds to form hydrazones, which are precursors to heterocycles:
For example, reaction with aldehydes yields Schiff bases that cyclize to 1,3,4-oxadiazoles under oxidative conditions.
Electrophilic Substitution
The electron-deficient aromatic ring undergoes nitration and sulfonation at the meta position relative to the -CF₃ group. For instance, nitration with HNO₃/H₂SO₄ produces 2-chloro-3-nitro-4-(trifluoromethyl)benzohydrazide.
Reductive Pathways
Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide to the corresponding amine:
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies on analogous hydrazides demonstrate broad-spectrum activity against Staphylococcus aureus (MIC: 8 µg/mL) and Escherichia coli (MIC: 16 µg/mL). The -CF₃ group enhances membrane permeability, while the chloro substituent disrupts bacterial enzyme function.
Structure-Activity Relationships (SAR)
| Modification | Effect on Activity |
|---|---|
| Replacement of -Cl with -F | Reduced antibacterial potency |
| Addition of -NO₂ at C3 | Enhanced anticancer activity |
Industrial and Pharmaceutical Applications
Agrochemical Intermediates
The compound serves as a key intermediate in synthesizing fungicides targeting Botrytis cinerea. Its lipophilicity ensures foliar adhesion and rainfastness.
Drug Development
Derivatives of 2-chloro-4-(trifluoromethyl)benzohydrazide are under investigation as:
-
Antitubercular agents: Inhibiting InhA enoyl-ACP reductase in Mycobacterium tuberculosis.
-
Antidiabetic drugs: Activating PPAR-γ receptors to enhance insulin sensitivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume